(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide
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Description
(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide is a useful research compound. Its molecular formula is C32H29N3O5 and its molecular weight is 535.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis of Heterocyclic Compounds : Research includes the synthesis of substituted 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, indicating the exploration of novel heterocyclic compounds which could be used in various medicinal chemistry applications. Such processes often involve reactions with dimethylformamide, showcasing the methodology for creating complex molecules (Holzer & Hahn, 2003).
Novel Synthesis and Biological Activity of Benzothiazole and Pyrimido[2,1-b][1,3]benzothiazole Derivatives : This study illustrates the synthesis of novel compounds with potential antimicrobial activity, highlighting the role of dimethylformamide in facilitating these syntheses (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Coordination and Reactivity of Phenyl Isocyanides : Investigation into the coordination and reactivity of isocyanides, which could offer insights into the development of new compounds with unique structural and functional properties (Facchin, Michelin, Mozzon, & Tassan, 2002).
Potential Applications
Anti-Inflammatory and Analgesic Agents : The development of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, indicating potential therapeutic applications of complex organic molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Tetra- and Penta-Heterocyclic Compounds : Demonstrates the exploration of compounds incorporating isoquinoline moiety for potential use in medicinal chemistry (Abdallah, Hassaneen, & Abdelhadi, 2009).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29N3O5/c1-34(2)22-12-10-21(11-13-22)33-31(36)29-25-6-4-5-7-26(25)32(37)35(23-14-17-27-28(18-23)40-19-39-27)30(29)20-8-15-24(38-3)16-9-20/h4-18,29-30H,19H2,1-3H3,(H,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNHFJOYOCFDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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